molecular formula C14H21N B3251971 (1S)-1-(4-cyclohexylphenyl)ethanamine CAS No. 212968-69-9

(1S)-1-(4-cyclohexylphenyl)ethanamine

Cat. No. B3251971
CAS RN: 212968-69-9
M. Wt: 203.32 g/mol
InChI Key: OKHUAJLXSDHXCS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-cyclohexylphenyl)ethanamine, commonly known as R-(+)-CHP, is a chiral amine that belongs to the class of arylalkylamines. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain. The TAAR1 receptor plays an important role in regulating neurotransmitter release, and its activation has been linked to several physiological and behavioral effects.

Mechanism of Action

The mechanism of action of R-(+)-CHP involves its selective activation of the (1S)-1-(4-cyclohexylphenyl)ethanamine receptor. This leads to the inhibition of dopamine and serotonin reuptake, as well as the modulation of other neurotransmitter systems. The exact downstream effects of (1S)-1-(4-cyclohexylphenyl)ethanamine activation are still being studied, but it is thought to play a role in regulating mood, motivation, and reward.
Biochemical and physiological effects:
R-(+)-CHP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in certain brain regions, as well as decrease glutamate release. Additionally, R-(+)-CHP has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using R-(+)-CHP in lab experiments is its selectivity for the (1S)-1-(4-cyclohexylphenyl)ethanamine receptor, which allows for more specific targeting of neurotransmitter systems. However, one limitation is that its effects may vary depending on the animal model used, as well as the dose and route of administration.

Future Directions

There are several potential future directions for research on R-(+)-CHP. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the downstream effects of (1S)-1-(4-cyclohexylphenyl)ethanamine activation, as well as its potential therapeutic applications in other areas such as depression and anxiety.

Scientific Research Applications

R-(+)-CHP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antidepressant and anxiolytic properties. Additionally, R-(+)-CHP has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(1S)-1-(4-cyclohexylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUAJLXSDHXCS-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-cyclohexylphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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